

# Spectroscopic and Structural Analysis of Einecs 301-950-1

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## Compound of Interest

Compound Name: *Einecs 301-950-1*

Cat. No.: *B12695141*

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## A Technical Guide for Researchers

### Introduction

This technical guide provides a comprehensive overview of the available spectroscopic data for the chemical compound identified by Einecs number 301-950-1. This substance is a 1:1 compound of 2,4,6-trichlorophenol and 2,2',2''-nitrilotriethanol. While direct spectroscopic analysis of the combined compound is not readily available in public databases, this guide presents a detailed examination of the spectroscopic properties of its primary constituent, 2,4,6-trichlorophenol. The molecular formula of the compound is  $C_{12}H_{18}Cl_3NO_4$ , and it has a molecular weight of 346.63 g/mol. Understanding the spectroscopic signature of 2,4,6-trichlorophenol is critical for researchers working with this compound, particularly in the fields of analytical chemistry, environmental science, and drug development.

## Spectroscopic Data for 2,4,6-Trichlorophenol

The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2,4,6-trichlorophenol.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The proton ( $^1H$ ) and carbon-13 ( $^{13}C$ ) NMR data for 2,4,6-trichlorophenol provide key insights into its aromatic structure.

### $^1\text{H}$ NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.4	Singlet	2H	Ar-H
~5.8	Singlet	1H	Ar-OH

### $^{13}\text{C}$ NMR Data

Chemical Shift (ppm)	Assignment
~148	C-OH
~129	C-Cl
~128	C-H

### Experimental Protocol: NMR Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, 300 MHz or higher).
- Sample Preparation: A few milligrams of 2,4,6-trichlorophenol are dissolved in a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube.
- Data Acquisition:
  - $^1\text{H}$  NMR: Standard pulse sequences are used. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16 or more), and a relaxation delay of 1-5 seconds.
  - $^{13}\text{C}$  NMR: Proton-decoupled spectra are acquired. A wider spectral width (e.g., 0-200 ppm) is used. A larger number of scans is typically required due to the lower natural abundance of  $^{13}\text{C}$ .

- **Data Processing:** The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2,4,6-trichlorophenol shows characteristic bands for the hydroxyl and aromatic C-Cl and C-H bonds.

### IR Absorption Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400-3600	Broad, Medium	O-H stretch (hydroxyl group)
~3050-3100	Sharp, Weak	Aromatic C-H stretch
~1450-1600	Medium	Aromatic C=C ring stretch
~1200-1300	Strong	C-O stretch
~600-800	Strong	C-Cl stretch

### Experimental Protocol: IR Spectroscopy

- **Instrumentation:** A Fourier-transform infrared (FTIR) spectrometer.
- **Sample Preparation:**
  - **KBr Pellet:** A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
  - **Nujol Mull:** The sample is ground with a few drops of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).
  - **Solution:** The sample is dissolved in a suitable solvent (e.g., carbon tetrachloride, CCl<sub>4</sub>), and the solution is placed in a liquid cell.

- **Data Acquisition:** A background spectrum (of the KBr pellet, Nujol, or solvent) is first recorded. Then, the sample spectrum is recorded. The instrument measures the transmittance or absorbance of infrared radiation as a function of wavenumber.
- **Data Processing:** The background spectrum is subtracted from the sample spectrum to obtain the final IR spectrum of the compound.

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of 2,4,6-trichlorophenol provides information about its molecular weight and fragmentation pattern.

### Mass Spectrometry Data

m/z	Relative Intensity	Assignment
196, 198, 200	High	$[M]^+$ , $[M+2]^+$ , $[M+4]^+$ (Molecular ion cluster due to three chlorine isotopes)
160, 162, 164	Medium	$[M-HCl]^+$
132, 134	Medium	$[M-Cl-CO]^+$
97	Low	$[C_5H_2O]^+$
62	Low	$[C_5H_2]^+$

### Experimental Protocol: Mass Spectrometry

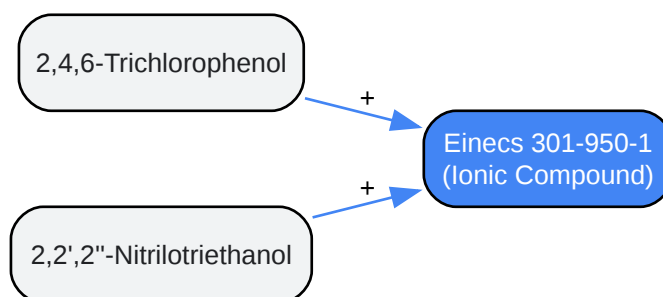
- **Instrumentation:** A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
- **Ionization Method:** Electron ionization (EI) is a common method for volatile compounds like 2,4,6-trichlorophenol. In EI, the sample is bombarded with a high-energy electron beam.
- **Data Acquisition:** The instrument is set to scan a specific mass range (e.g., m/z 40-300). The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a

quadrupole).

- **Data Analysis:** The resulting mass spectrum is a plot of relative ion abundance versus  $m/z$ . The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural clues.

## Formation of Einecs 301-950-1

The compound **Einecs 301-950-1** is formed through an acid-base reaction between 2,4,6-trichlorophenol and 2,2',2''-nitrilotriethanol (triethanolamine). The acidic phenolic proton of 2,4,6-trichlorophenol is transferred to the basic nitrogen atom of triethanolamine, forming an ionic salt.



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Caption: Formation of **EINECS 301-950-1** from its constituent molecules.

## Conclusion

This guide has summarized the available spectroscopic data for 2,4,6-trichlorophenol, a key component of **EINECS 301-950-1**. The provided NMR, IR, and MS data, along with detailed experimental protocols, offer a valuable resource for researchers. While direct spectroscopic information for the complete compound is lacking, the data presented here for its acidic component provides a strong foundation for its characterization and analysis. Further research to obtain and publish the full spectroscopic profile of the 1:1 compound is encouraged to provide a more complete understanding of its chemical properties.

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